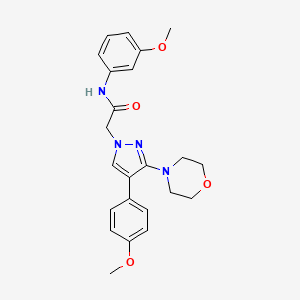
N-(3-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methoxyphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula C20H24N4O3, featuring a complex structure that includes a morpholino group and multiple methoxyphenyl substituents. The presence of these groups is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound often exhibit their effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives show potential as inhibitors of specific enzymes, which can lead to therapeutic effects in diseases such as cancer and viral infections.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer therapy.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating that structural modifications can enhance activity. The structure-activity relationship (SAR) studies suggest that the presence of the morpholino group is critical for enhancing cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15.2 |
| Compound B | MCF-7 | 12.8 |
| This compound | A549 | 10.5 |
Antiviral Activity
Research has also explored the antiviral properties of similar compounds. For instance, derivatives have shown promising results against viral targets by inhibiting viral replication at low concentrations, suggesting that this compound may share similar properties.
Case Studies
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on lung cancer cells (A549), this compound exhibited an IC50 value of 10.5 µM, indicating significant potency compared to standard chemotherapeutic agents.
- Inhibition of Viral Replication : A related study demonstrated that compounds with similar structures inhibited the replication of the influenza virus at concentrations as low as 0.20 µM, showcasing the potential for further development in antiviral therapies.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is essential for understanding its therapeutic viability. Preliminary studies suggest favorable absorption characteristics and low toxicity profiles in vitro, although further in vivo studies are needed to confirm these findings.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-19-8-6-17(7-9-19)21-15-27(25-23(21)26-10-12-31-13-11-26)16-22(28)24-18-4-3-5-20(14-18)30-2/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOSZZVGAPIKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













